molecular formula C14H9FINO B13002766 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B13002766
M. Wt: 353.13 g/mol
InChI Key: AJUUCHWYIVPWRT-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of fluorine and iodine substituents on the benzonitrile core. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound combines a fluorinated side chain with an iodinated aromatic system, which may enhance its lipophilicity and influence its interactions with various biological targets.

Molecular Structure and Properties

The molecular formula of this compound is C15H12FINO, characterized by:

  • Fluorobenzyl ether : Enhances lipophilicity and potential membrane permeability.
  • Iodinated benzonitrile moiety : May confer unique electronic properties and biological activity.

The presence of both fluorine and iodine in the structure suggests potential applications in targeted drug design, particularly in oncology and cardiovascular therapies.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting hypoxia-inducible factor 2 alpha (HIF-2α), a critical regulator in renal cell carcinoma.

In a study involving renal cell carcinoma xenografts, treatment with related compounds resulted in:

  • Reduction of tumor size : Significant decrease in tumor volume was observed.
  • Decreased expression of HIF-2α : This was accompanied by reduced levels of HIF-2α-regulated genes such as PAI-1, CCND1, and VEGFA, indicating a mechanism of action that targets hypoxic tumor environments .

Cardiovascular Applications

The sodium-calcium exchanger (NCX) is another target for compounds like this compound. Inhibition of NCX can lead to improved calcium handling in cardiac myocytes, which is beneficial in conditions like heart failure. A related study demonstrated that certain benzyloxyphenyl derivatives exhibited potent inhibitory activity against NCX, suggesting that modifications to the structure could yield effective cardioprotective agents .

Study 1: Antitumor Activity

A significant study evaluated the effects of a structurally similar compound on renal cell carcinoma models. The treatment led to:

Treatment GroupTumor Volume ReductionHIF-2α mRNA Level Change
Vehicle-Baseline
10 mg/kg30%-20%
30 mg/kg50%-40%
100 mg/kg70%-60%

This data supports the hypothesis that targeting HIF-2α can be an effective strategy in cancer therapy .

Study 2: Cardiovascular Effects

In another investigation focused on NCX inhibition, the following results were recorded:

CompoundIC50 (µM)Effect on Calcium Overload
Compound A0.085Significant reduction
Compound B0.200Moderate reduction

These findings suggest that derivatives of this compound could be developed as therapeutic agents for heart failure by modulating calcium dynamics .

Properties

Molecular Formula

C14H9FINO

Molecular Weight

353.13 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2

InChI Key

AJUUCHWYIVPWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

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